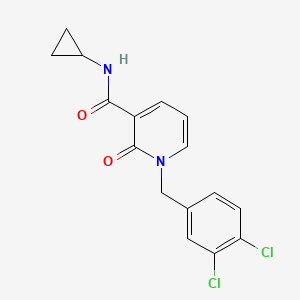
N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to have significant therapeutic potential in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide works by selectively inhibiting JAK3, which is a key component of the signaling pathways of various cytokines involved in autoimmune diseases. By blocking JAK3, N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to have significant effects on various biochemical and physiological processes. In addition to its anti-inflammatory effects, N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to inhibit T cell proliferation, induce T cell apoptosis, and modulate cytokine production. N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been shown to have a significant effect on B cell function, including reducing antibody production and inhibiting B cell activation.
実験室実験の利点と制限
N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3 in various biological processes. It is also relatively stable and has a long half-life, allowing for prolonged exposure of cells or tissues to the drug. However, N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. One potential area of research is the development of more potent and selective JAK3 inhibitors that can be used in combination with N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide to achieve greater therapeutic efficacy. Another area of research is the investigation of the potential use of N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide and its mechanisms of action.
合成法
The synthesis of N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves the condensation of 3,4-dichlorobenzylamine with cyclopropyl isocyanate to form the corresponding urea intermediate, which is then cyclized with 2-pyridinecarboxylic acid to give the final product. The overall yield of the synthesis is around 20%, and the purity of the product is typically greater than 99%.
科学的研究の応用
N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various autoimmune diseases. In a phase II clinical trial involving patients with rheumatoid arthritis, N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide was shown to significantly reduce disease activity and improve clinical outcomes compared to placebo. Similar results have been observed in clinical trials for psoriasis and inflammatory bowel disease.
特性
IUPAC Name |
N-cyclopropyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-6-3-10(8-14(13)18)9-20-7-1-2-12(16(20)22)15(21)19-11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBKHSTSNCPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

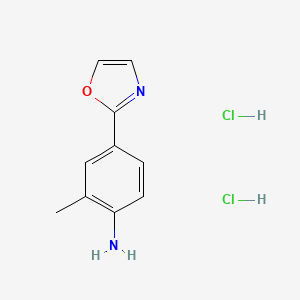
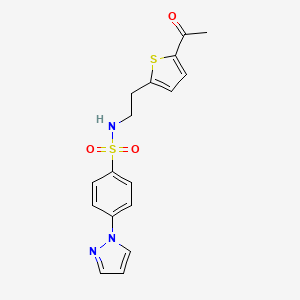
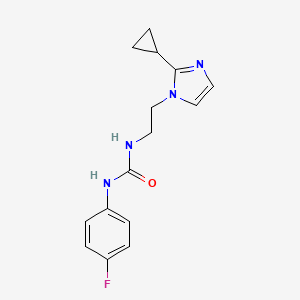
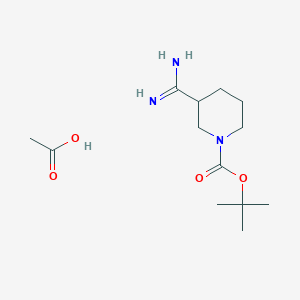
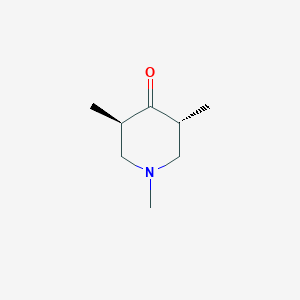
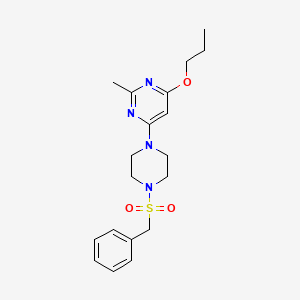
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2949671.png)

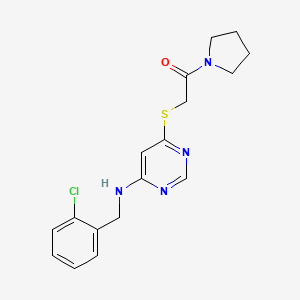
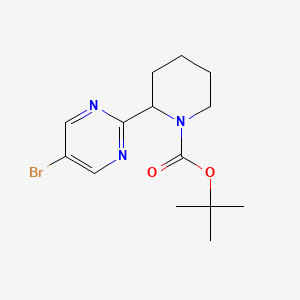
![2-tert-butyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2949677.png)

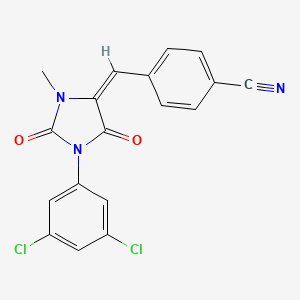
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2949684.png)